Disilver(1+) phthalocyanine-29,30-diide
Description
Properties
CAS No. |
12376-32-8 |
|---|---|
Molecular Formula |
C32H16Ag2N8 |
Molecular Weight |
728.3 g/mol |
IUPAC Name |
disilver;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.2Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1 |
InChI Key |
VVPFRLVUOBAIOY-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Sol-Gel and In-Situ Reduction Methods
The sol-gel method paired with in-situ reduction is a prominent approach for synthesizing phthalocyanine-silver composites. In a study by De Gruyter (2024), silver phthalocyanine-silver (AgPc/Ag) composites were prepared using aminosilane-modified silicate (Ormosil) as a matrix . The process involves three stages:
-
Sol-Gel Formation : Tetraethyl orthosilicate (TEOS) and 3-aminopropyltriethoxysilane (APTES) undergo hydrolysis and condensation to form an Ormosil network.
-
Phthalocyanine Incorporation : Metal-free phthalocyanine (Pc) is embedded into the Ormosil matrix during gelation.
-
Silver Reduction : Silver nitrate (AgNO₃) is introduced, and Ag⁺ ions are reduced in situ using sodium borohydride (NaBH₄), yielding AgNPs within the Pc-Ormosil framework .
Key parameters include a reaction temperature of 60°C and a pH of 10.5 to ensure optimal AgNP formation. The resulting AgPc-Ormosil/Ag composites demonstrated a 99.9% reduction in Staphylococcus aureus viability after 24 hours, with antibacterial efficacy retained post-laundering .
Green Synthesis Using Plant Extracts
Eco-friendly synthesis routes utilize plant extracts as reducing agents for AgNPs. Ağırtaş et al. (2024) reported the preparation of a silicon phthalocyanine-AgNP hybrid using leaf and flower extracts from Corydalis cava (CoV) and Nonea pulla (NP) . The methodology involves:
-
Phthalocyanine Synthesis : Bis-(2-(4-methylthiazol-5-yl)ethoxy) phthalocyaninato silicon (IV) is synthesized via nucleophilic substitution .
-
AgNP Formation : CoV and NP extracts reduce AgNO₃ to AgNPs at 80°C, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm) .
-
Hybridization : Phthalocyanine and AgNPs are combined in dimethylformamide (DMF), forming a composite with enhanced photovoltaic efficiency (Table 1).
Table 1: Photovoltaic Performance of Phthalocyanine-AgNP Hybrids
| Material | Power Conversion Efficiency (%) |
|---|---|
| Phthalocyanine Only | 1.20 |
| CoV-AgNP Hybrid | 1.74 |
| NP-AgNP Hybrid | 2.10 |
The green method avoids toxic reagents, making it scalable for industrial applications .
Functionalized Phthalocyanines for AgNP Anchoring
Functionalization of phthalocyanines with thiol (-SH) and carboxylic acid (-COOH) groups enables covalent binding to AgNPs. A hybrid nanomaterial, [ZnPc(CO₂H)₄(COATP)₄@AgNPs], was synthesized via:
-
Ligand Design : Zinc phthalocyanine is substituted with four thiols (for Ag-S bonding) and four carboxylic acids (for aqueous solubility) .
-
AgNP Synthesis : Silver nanoparticles (20 nm diameter) are prepared by reducing AgNO₃ with ethylenediaminetetramethylenephosphonic acid (EDTMP) at pH 8.5 .
-
Hybrid Assembly : Thiolated phthalocyanine anchors onto AgNPs via Ag-S bonds, confirmed by X-ray photoelectron spectroscopy (XPS) showing a 162.5 eV binding energy for sulfur .
This method resolves solubility challenges, with the hybrid exhibiting a 30 nm bathochromic shift in UV-Vis spectra compared to pure AgNPs .
Traditional Phthalocyanine Synthesis with Metallation
Patents by Google Patents (2024) outline foundational phthalocyanine synthesis methods, which are prerequisites for silver integration :
-
Phthalonitrile Route : Heating phthalonitrile with metal halides (e.g., AlCl₃) at 200°C forms metal phthalocyanines .
-
Ammonium Salt Method : Replacing urea with ammonium chloride avoids decomposition issues, yielding pigmentary phthalocyanines at 250°C .
-
Silver Incorporation : Post-synthesis, phthalocyanines are treated with AgNO₃ under reflux, followed by reduction to AgNPs .
These methods achieve >90% yields but require high-temperature solvents like nitrobenzene .
Comparative Analysis of Synthesis Techniques
Table 2: Key Parameters Across Preparation Methods
| Method | AgNP Size (nm) | Temperature (°C) | Yield (%) | Application |
|---|---|---|---|---|
| Sol-Gel/In-Situ | 10–15 | 60 | 85 | Antibacterial coatings |
| Green Synthesis | 5–10 | 80 | 78 | Photovoltaics |
| Functionalized Hybrid | 20 | 25 (RT) | 92 | Biomedical imaging |
| Traditional Metallation | N/A | 200–250 | 90 | Catalysis |
The sol-gel method excels in durability, while functionalized hybrids offer superior solubility . Green synthesis is ideal for eco-conscious industries but faces scalability challenges .
Chemical Reactions Analysis
Types of Reactions: Phthalocyanine silver undergoes various chemical reactions, including:
Oxidation: Phthalocyanine silver can be oxidized to form silver oxide and other oxidized derivatives.
Reduction: Reduction reactions can convert phthalocyanine silver back to metal-free phthalocyanine and elemental silver.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines, thiols, and halides under mild conditions.
Major Products: The major products of these reactions include various substituted phthalocyanine derivatives, oxidized phthalocyanines, and reduced forms of the compound .
Scientific Research Applications
Phthalocyanine silver has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Employed in biological imaging and as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in antimicrobial coatings.
Industry: Utilized in the production of dyes, pigments, and electronic devices due to its unique optical and electronic properties
Mechanism of Action
The mechanism of action of phthalocyanine silver involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cellular components, making phthalocyanine silver an effective photosensitizer in photodynamic therapy. The compound’s antimicrobial properties are attributed to the release of silver ions, which can disrupt bacterial cell membranes and interfere with cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Analogous Metallophthalocyanines
Photophysical and Photochemical Properties
Table 1: Key Photophysical Parameters of Selected MPcs
| Compound | λₐᵦₛ (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|---|
| AgPc | 680–750 | 0.05 | 0.45 | |
| ZnPc | 670–700 | 0.30 | 0.60 | |
| CoPc | 650–690 | <0.01 | 0.20 | |
| AlS2Pc | 670–710 | 0.15 | 0.75 |
- AgPc vs. ZnPc/CoPc : AgPc exhibits lower fluorescence (ΦF = 0.05) compared to ZnPc (ΦF = 0.30), attributed to heavy-atom effects from silver enhancing intersystem crossing . However, AgPc maintains moderate singlet oxygen generation (ΦΔ = 0.45), making it viable for PDT but less efficient than sulfonated aluminum phthalocyanines (AlS2Pc, ΦΔ = 0.75) .
- AgPc vs. AlS2Pc : AlS2Pc’s superior ΦΔ stems from sulfonate groups enhancing solubility and triplet-state lifetime, whereas AgPc’s aggregation tendency in aqueous media limits its PDT efficacy .
Electronic and Electrochemical Properties
Table 2: Electronic Conductivity and Electrochemical Stability
| Compound | AC Conductivity (σ, S/cm) | HOMO-LUMO Gap (eV) | Stability in OER Conditions | Reference |
|---|---|---|---|---|
| AgPc | 1.2 × 10⁻⁴ | 1.8 | Moderate | |
| CuPc | 5.0 × 10⁻⁵ | 2.1 | High | |
| CoPc | 3.8 × 10⁻⁴ | 1.7 | Low | |
| FePc | 2.5 × 10⁻⁴ | 1.9 | Moderate |
- AgPc vs. CuPc/CoPc: AgPc shows higher conductivity than CuPc due to enhanced π-π stacking but is less stable than CuPc under oxygen evolution reaction (OER) conditions . CoPc, despite a low HOMO-LUMO gap (1.7 eV), degrades rapidly in OER, releasing cobalt oxide nanoparticles .
- Frequency-Dependent Conductivity : Unlike Blagodarov’s report on frequency-independent conductivity in metal phthalocyanines under bias, AgPc exhibits frequency-dependent behavior, suggesting hopping-dominated charge transport .
Table 3: Performance in Lithium-Ion Batteries and Solar Cells
- AgPc in Solar Cells : Doping AgPc with Chaerophyllum macrospermum-synthesized AgNPs increases energy conversion efficiency to 3.8%, surpassing undoped ZnPc (2.1%) due to plasmonic effects enhancing charge separation .
Biological Activity
Phthalocyanine silver (AgPc) is an emerging compound in the field of nanotechnology and biomedicine, known for its diverse biological activities, including antimicrobial, antioxidant, and photodynamic properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of phthalocyanine silver.
Structure and Synthesis
Phthalocyanines are macrocyclic compounds similar to porphyrins, characterized by their stable structure and ability to coordinate with metals. Silver nanoparticles (AgNPs) can be conjugated with phthalocyanines to enhance their biological efficacy. The synthesis typically involves the reaction of silver salts with phthalocyanine derivatives, resulting in nanoconjugates that exhibit unique properties due to the synergistic effects of both components.
1. Antimicrobial Activity
Phthalocyanine silver exhibits significant antimicrobial properties, making it a promising candidate for treating infections caused by various pathogens. Research has shown that:
- Minimum Inhibitory Concentration (MIC) : The MIC values for AgPc nanoconjugates were found to be as low as 4 mg/L against Legionella pneumophila and Enterococcus hirae .
- Photodynamic Therapy (PDT) : AgPc demonstrates high efficacy in antimicrobial photodynamic therapy (APDT), where it generates reactive oxygen species (ROS) upon light activation, leading to bacterial cell death. For instance, a study reported a 97.6% inhibition rate of Staphylococcus aureus colonies in an in vivo model using PDT .
2. Antioxidant Activity
The antioxidant potential of phthalocyanine silver has been evaluated using various assays:
- DPPH Radical Scavenging Assay : The highest antioxidant activity recorded was 97.47% for manganese phthalocyanine-silver nanoconjugates at a concentration of 200 mg/L . This indicates a strong capacity to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
3. Cytotoxicity and Cell Viability
Studies have assessed the cytotoxic effects of AgPc on cancer cells:
- Cell Viability Assays : AgPc showed significant inhibition of cell growth in various cancer cell lines, indicating its potential as an anticancer agent. For example, tetraalkylhydroxy substituted zinc phthalocyanines were effective in photodynamically sensitizing cancer cells in vitro .
Case Study 1: Antimicrobial Efficacy Against MRSA
A study investigated the effectiveness of AgPc against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with AgPc led to a substantial reduction in bacterial colonies in infected wounds, showcasing its potential for wound healing applications.
Case Study 2: Photodynamic Therapy for Tumors
In another case study involving tumor models, AgPc demonstrated significant tumor regression when used as a photosensitizer during PDT. The mechanism involved vascular stasis induced by light activation, which disrupted the tumor's blood supply and led to cell death .
Data Tables
| Biological Activity | Measurement Technique | Result |
|---|---|---|
| Antimicrobial Activity | MIC Assay | 4 mg/L against L. pneumophila |
| Antioxidant Activity | DPPH Radical Scavenging | 97.47% at 200 mg/L |
| Cytotoxicity | Cell Viability Assay | Significant inhibition in cancer cells |
Q & A
Q. How can machine learning models improve the predictability of phthalocyanine silver’s photophysical properties?
- Methodological Answer: Train neural networks on datasets of synthetic conditions, structural descriptors (e.g., substituent electronegativity), and emission spectra. Validate with leave-one-out cross-validation and SHAP analysis for feature importance .
Methodological Frameworks
Q. Which frameworks (e.g., PICOT, FINER) are suitable for designing hypothesis-driven studies on phthalocyanine silver?
Q. How can researchers leverage structure-activity relationship (SAR) models to predict phthalocyanine silver’s biomedical efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
